molecular formula C6H4BrN3 B7904014 2-Bromoimidazo[1,2-b]pyridazine

2-Bromoimidazo[1,2-b]pyridazine

Cat. No.: B7904014
M. Wt: 198.02 g/mol
InChI Key: HTIJVQJTGLWNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[1,2-b]pyridazine (CAS 1363166-47-5) is a high-value chemical intermediate in medicinal chemistry and drug discovery. This compound features a brominated imidazo[1,2-b]pyridazine scaffold, making it a versatile building block for synthesizing more complex molecules. Its primary research value lies in two key areas: First, it serves as a crucial precursor in the development of potent Tropomyosin Receptor Kinase (TRK) inhibitors . TRK inhibition is a promising targeted therapy for NTRK gene fusion-positive cancers, and derivatives of this scaffold are being designed to overcome resistance to first-generation inhibitors . Second, the imidazo[1,2-b]pyridazine core is an isostere of compounds like IMPY, which are investigated as potential imaging agents for Alzheimer's disease. Researchers have utilized this core to develop ligands that bind to synthetic aggregates of Aβ 1−40 , with the aim of creating positron emission tomography (PET) radiotracers for detecting amyloid plaques in the brain . The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-bromoimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJVQJTGLWNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromoimidazo[1,2-b]pyridazine typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes SNAr reactions due to the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazo[1,2-b]pyridazine ring. This reactivity is enhanced in polar aprotic solvents and under basic conditions.

Example Reaction:
Reaction with amines (e.g., morpholine or piperazine) at elevated temperatures (80–100°C) in dimethylformamide (DMF) yields 2-aminoimidazo[1,2-b]pyridazine derivatives. These substitutions are critical for introducing pharmacophoric groups in drug discovery .

Reagent Conditions Yield Application
PiperidineDMF, 90°C, 12 h78%Kinase inhibitor intermediates
Sodium methoxideMethanol, reflux, 6 h65%Alkoxy derivatives for material science
Hydrazine hydrateEthanol, 70°C, 8 h82%Precursors for triazole synthesis

Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Key Methods:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (80°C, 24 h) produces biaryl derivatives .

  • Buchwald-Hartwig Amination: Coupling with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene (100°C, 18 h) yields N-aryl amines .

Coupling Type Catalyst System Substrate Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Fluorophenyl85%
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine72%
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetylene68%

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., chlorine or iodine) via metal-halogen exchange. For example, treatment with CuCl in acetonitrile (120°C, 6 h) yields 2-chloroimidazo[1,2-b]pyridazine, a precursor for further functionalization .

Cycloaddition and Ring-Opening Reactions

The electron-deficient imidazo[1,2-b]pyridazine core participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. For instance, reaction with ethyl diazoacetate in dichloromethane (25°C, 2 h) generates pyrazolo-imidazopyridazine hybrids .

Stability and Reactivity Trends

  • Thermal Stability: Decomposition occurs above 200°C, limiting high-temperature applications .

  • pH Sensitivity: Hydrolysis accelerates under acidic conditions (pH < 4), forming imidazo[1,2-b]pyridazin-2-ol .

Scientific Research Applications

Enzyme Inhibition

IMP and its derivatives have been identified as potent inhibitors for several key enzymes:

  • Bcr-Abl Kinase : This enzyme is crucial in chronic myeloid leukemia (CML) therapy. Research indicates that IMP derivatives can effectively inhibit Bcr-Abl kinase activity, making them promising candidates for cancer treatment. For instance, pyrazole-containing IMP-phenylbenzamide derivatives demonstrated significant inhibitory effects against BCR-ABL1 kinase .
  • VEGF Receptor 2 Kinase : The compound has been explored for its ability to inhibit VEGF receptor 2, which plays a vital role in angiogenesis. A notable derivative, TAK-593, was synthesized and shown to suppress the proliferation of VEGF-stimulated endothelial cells effectively .
  • Bruton’s Tyrosine Kinase (BTK) : IMP-based compounds have also been studied for their potential as BTK inhibitors, which are relevant in treating autoimmune diseases. Modifications to the imidazopyrazine core with IMP moieties yielded better inhibitory outcomes .

Pain Management

Recent studies have highlighted the role of IMP derivatives as inhibitors of Adaptor Associated Kinase 1 (AAK1), which is implicated in pain pathways. AAK1 knockout mice exhibited reduced pain responses, suggesting that AAK1 inhibitors could offer new therapeutic avenues for managing pain and related disorders .

Neurodegenerative Diseases

The inhibition of AAK1 is also linked to neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease. By targeting AAK1 with IMP derivatives, researchers aim to develop treatments that could mitigate the progression of these diseases .

Organic Light Emitting Diodes (OLEDs)

IMP has been utilized in the development of red phosphorescent organic light-emitting devices (OLEDs). Its structure allows it to function as an n-type unit, enhancing the efficiency and performance of OLED materials .

Photochromic Materials

Research has shown that IMP can be incorporated into photochromic materials, leading to the development of hybrid systems that exhibit unique light-responsive properties. These materials have potential applications in smart coatings and sensors .

Synthesis and Functionalization

The synthesis of 2-bromoimidazo[1,2-b]pyridazine involves several methodologies including:

  • Metal-Catalyzed Cross-Coupling Reactions : Recent advancements in organometallic chemistry have facilitated the functionalization of IMP through cross-coupling reactions, allowing for the introduction of various substituents that can enhance biological activity .
  • Cyclization Techniques : New cyclization methods have been developed to create diverse derivatives of IMP, expanding its applicability in medicinal chemistry .

Case Study: TAK-593 Development

The development of TAK-593 illustrates the potential of IMP derivatives in targeting VEGF receptor 2 kinase. This compound was synthesized through a series of hybridization and optimization steps, resulting in a highly potent inhibitor that demonstrated significant efficacy in preclinical models .

Case Study: AAK1 Inhibitors

Research on AAK1 inhibitors derived from IMP has shown promise in both pain management and neurodegenerative disease treatment. The discovery that AAK1 knockout mice exhibit reduced pain responses has led to further investigations into how IMP derivatives can modulate this pathway effectively .

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[1,2-b]pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to bind to specific enzymes or receptors, altering their function and leading to therapeutic effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Isomers and Regioisomers

The imidazopyridazine family includes isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine , which differ in nitrogen atom positioning. Unlike these isomers, imidazo[1,2-b]pyridazine shares a nitrogen atom between the two rings, enhancing synthetic accessibility and pharmacological exploration . For example:

  • Synthetic Routes : Imidazo[1,2-b]pyridazines are synthesized via condensation of pyridazines with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-coupling, methods less developed for [4,5-c] and [4,5-d] isomers .
  • Pharmacological Relevance : The 1,2-b isomer is more extensively studied, with derivatives showing activity against kinases, acetylcholinesterase (AChE), and parasites .
Bromine vs. Other Halogens
  • 2-Bromo Substitution : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Bromine’s steric bulk may reduce binding to certain targets compared to smaller substituents.
  • Chloro Derivatives : For example, 6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 14793-00-1) is a precursor for antiproliferative agents but shows lower kinase inhibition compared to brominated analogs .
Functional Group Comparisons
  • Nitro and Amino Groups: 3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (Compound 5c) exhibits potent AChE inhibition (IC50 = 50 nM), attributed to hydrogen bonding with the enzyme’s active site . In contrast, bromine at the 2-position may prioritize interactions with hydrophobic kinase domains .
  • Phenyl Substituents : 2-Phenylimidazo[1,2-b]pyridazine derivatives show exceptional anthelmintic activity (LD99 = 30 nM against Haemonchus contortus), outperforming ivermectin . Bromine’s electron-withdrawing nature may reduce such activity unless paired with complementary groups.

Pharmacological Target Specificity

  • Kinase Inhibition : Bromine at C2 is less optimal for IKKβ inhibition compared to substitutions at C3 or C4. For instance, 3- and 6-substituted imidazo[1,2-b]pyridazines show enhanced IC50 values in cell-free assays due to better ATP-binding pocket interactions .
  • Antiproliferative Effects : Brominated derivatives inhibit PAR2 and downstream MAPK pathways, whereas thiazolidinedione-substituted analogs target oxidative stress pathways in cancer cells .

Biological Activity

2-Bromoimidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused imidazole and pyridazine ring system. The presence of a bromine atom enhances its reactivity, making it suitable for various chemical modifications that can lead to the development of bioactive derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's mechanism of action involves binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation and altering cellular functions.

1. Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been identified as potent inhibitors of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML) . The most notable derivative is ponatinib, which has been successfully marketed for CML treatment.

2. Antimicrobial Activity

The imidazo[1,2-b]pyridazine scaffold has also demonstrated antimicrobial properties. Studies indicate that certain derivatives possess activity against various bacterial strains and may serve as potential leads for developing new antibiotics .

3. Antiparasitic Activity

Recent investigations have highlighted the antiparasitic potential of this compound derivatives against Plasmodium falciparum, the causative agent of malaria. In vitro assays have shown that these compounds can reduce parasitemia effectively in mouse models .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Kinase Inhibition : A study identified over 20 patents related to imidazo[1,2-b]pyridazines as kinase inhibitors since 2007. These compounds have shown promising results in inhibiting various eukaryotic kinases .
  • In Vivo Efficacy : In vivo studies demonstrated that specific derivatives significantly reduced parasitemia in P. berghei mouse models when administered orally .
  • Structure-Activity Relationship (SAR) : A review outlined the SAR for imidazo[1,2-b]pyridazine derivatives, emphasizing modifications that enhance potency and selectivity against targeted kinases .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayNotable CompoundsReference
AnticancerBCR-ABL KinasePonatinib
AntimicrobialVarious bacterial strainsImidazo derivatives
AntiparasiticPlasmodium falciparumSpecific derivatives

Table 2: In Vitro ADME Data for Selected Compounds

Compound IDHLM (% rem)MLM (% rem)m log DPAMPA P app (nms⁻¹)
199931.10
689921.62
1093850.24

Q & A

Q. Basic Characterization Workflow

  • NMR (¹H/¹³C): Identify substitution patterns; bromine-induced deshielding in ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ m/z 212.9852 for C₆H₄BrN₃) .
  • X-ray crystallography: Resolve crystal packing and bond angles, critical for SAR validation .
  • HPLC-PDA: Assess purity (>98%) and monitor degradation under stress conditions (pH, temperature) .

How can conflicting data on synthetic yields from different methods be resolved?

Data Contradiction Analysis
Discrepancies in yields (e.g., 70% vs. 90%) often arise from solvent polarity, catalyst deactivation, or competing side reactions. For example, Pd-catalyzed reactions in DMA achieve higher TOF (turnover frequency) than in polar aprotic solvents due to improved catalyst stability . Replicate protocols with controlled variables (e.g., inert atmosphere, reagent purity) and apply Design of Experiments (DoE) to identify critical parameters .

What computational tools are used to predict the reactivity and stability of this compound in drug design?

Q. Advanced Computational Modeling

  • DFT (Gaussian 16): Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular Dynamics (GROMACS): Simulate ligand-protein binding (e.g., TYK2 JH2 domain) to optimize substituent geometry .
  • ADMET Prediction (SwissADME): Assess logP, solubility, and metabolic stability early in lead optimization .

How do researchers address challenges in purifying this compound due to its hydrophobic nature?

Methodological Optimization
Hydrophobicity complicates isolation; use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) or recrystallization from EtOAc/hexane. For scale-up, switch to preparative HPLC with trifluoroacetic acid (0.1%) as a modifier to improve peak resolution . Monitor residual palladium via ICP-MS if metal catalysts are used .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Stability Studies
Degradation pathways include debromination or ring-opening. Stabilize the compound by:

  • Storing at –20°C under argon.
  • Avoiding prolonged exposure to strong acids/bases during synthesis.
  • Adding radical scavengers (e.g., BHT) during reactions . Validate stability via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.